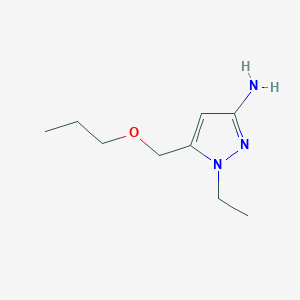
1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine, also known as EPMA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a member of the pyrazole family and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine exerts its effects through the inhibition of DPP-4, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1 is a hormone that stimulates insulin secretion and inhibits glucagon secretion, leading to a decrease in blood glucose levels. By inhibiting DPP-4, 1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine increases the levels of GLP-1, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine has been found to improve glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine has several advantages for lab experiments, including its high potency and selectivity for DPP-4 inhibition. However, its low solubility in aqueous solutions can make it difficult to work with in certain experiments. Additionally, the synthesis of 1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine is relatively complex and may require specialized equipment.
Zukünftige Richtungen
Future research on 1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine could focus on its potential therapeutic applications in diseases such as diabetes, cancer, and inflammatory disorders. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacological properties could lead to the development of new drugs based on 1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine. Finally, the use of 1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine as a tool in basic research could help to elucidate the role of DPP-4 in various physiological processes.
Synthesemethoden
The synthesis of 1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine involves the reaction of 1-ethyl-3-methyl-1H-pyrazol-5-amine with propyl chloroformate. The resulting compound is then reacted with sodium hydride and propyl alcohol to yield 1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine. The overall yield of this synthesis method is approximately 40%.
Wissenschaftliche Forschungsanwendungen
1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine has also been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Eigenschaften
IUPAC Name |
1-ethyl-5-(propoxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-5-13-7-8-6-9(10)11-12(8)4-2/h6H,3-5,7H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRQVPSZIYWVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC(=NN1CC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(propoxymethyl)-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-Fluoro-4-methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2605201.png)
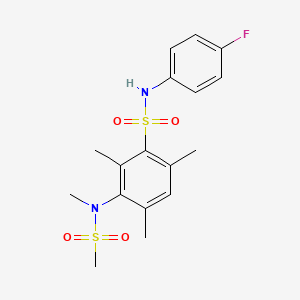

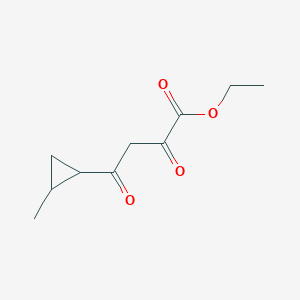
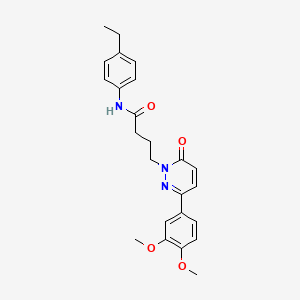
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2605210.png)
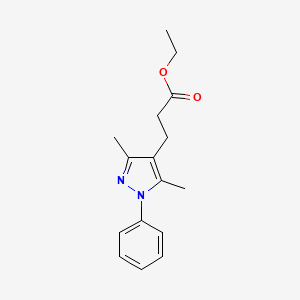
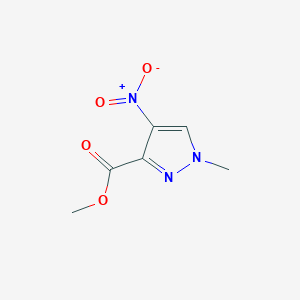
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2605216.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2605217.png)

![3-[[1-(4-Nitrophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2605220.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2605221.png)